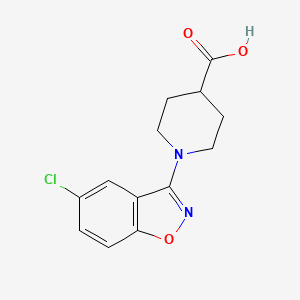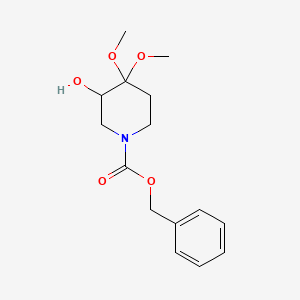
1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1820741-63-6 . It has a molecular weight of 280.71 . The IUPAC name for this compound is 1-(5-chlorobenzo[d]isoxazol-3-yl)piperidine-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13ClN2O3/c14-9-1-2-11-10(7-9)12(15-19-11)16-5-3-8(4-6-16)13(17)18/h1-2,7-8H,3-6H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.71 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Benzoxazole derivatives, including the compound , have been studied for their antimicrobial properties . Research indicates that certain benzoxazole analogues exhibit significant in vitro antibacterial and antifungal activities . These compounds have been tested against various strains of bacteria and fungi, showing potential as alternative treatments for infections, especially in the face of rising antibiotic resistance.
Anticancer Activity
The structural framework of benzoxazole derivatives has been associated with anticancer properties . Studies have shown that these compounds can be effective against certain cancer cell lines, including human colorectal carcinoma (HCT116) . The compound’s ability to inhibit cancer cell growth makes it a candidate for further research in cancer therapy.
Chemical Synthesis Intermediates
In the field of chemical synthesis, “1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid” serves as an intermediate for the synthesis of more complex benzoxazole derivatives . These derivatives have a wide range of applications, including the development of new pharmaceuticals and materials with unique properties.
Pharmacological Research
Benzoxazole derivatives are known for their diverse pharmacological activities. They have been used as intermediates in the synthesis of drugs with analgesic, anticonvulsant, antipsychotic, and anticancer activities . The compound’s versatility in drug development is significant for advancing pharmacological research.
Biotechnology Research
In biotechnology, this compound could be used in the design of biologically active materials . Its molecular structure allows for modifications that can lead to the development of new bioactive compounds with potential applications in medical diagnostics and treatment.
Mécanisme D'action
Target of Action
Benzoxazole derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a wide spectrum of pharmacological activities . They have been found to interact with various biological targets, including bacterial and fungal strains, cancer cells, and enzymes involved in inflammatory responses .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s function . The specific interactions and resulting changes would depend on the nature of the target.
Biochemical Pathways
Benzoxazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in bacterial and fungal growth, cancer cell proliferation, and inflammatory responses . The downstream effects of these interactions can include inhibition of growth or proliferation, induction of cell death, and modulation of immune responses .
Result of Action
The molecular and cellular effects of 1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid’s action would depend on its specific targets and mode of action. Given the broad range of activities reported for benzoxazole derivatives, these effects could potentially include inhibition of microbial growth, induction of cancer cell death, and modulation of inflammatory responses .
Propriétés
IUPAC Name |
1-(5-chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-9-1-2-11-10(7-9)12(15-19-11)16-5-3-8(4-6-16)13(17)18/h1-2,7-8H,3-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJWCNHBADVIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NOC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxiran-2-yl-[4-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B2892145.png)
![(4-chlorophenyl)[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2892146.png)


![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2892150.png)
![5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride](/img/structure/B2892153.png)
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2892154.png)

![N6-benzyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2892156.png)
![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2892158.png)

![1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B2892160.png)
![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2892165.png)